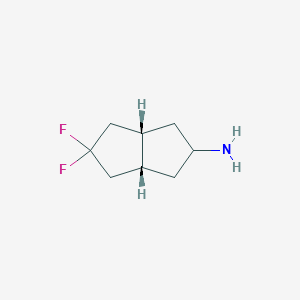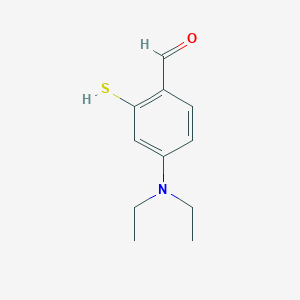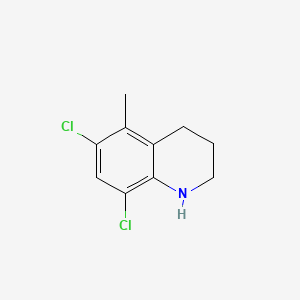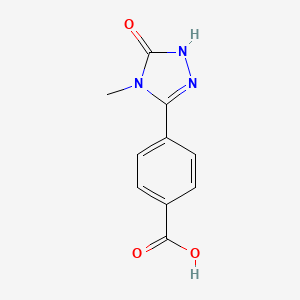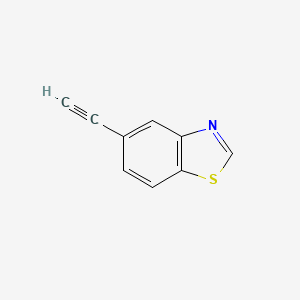
N-Cyclopentyl-2-(pyridin-3-YL)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopentyl-2-(pyridin-3-YL)quinazolin-4-amine: is a heterocyclic compound that features a quinazoline core structure Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-2-(pyridin-3-YL)quinazolin-4-amine typically involves multiple steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Substitution Reactions: The introduction of the pyridin-3-yl group is achieved through nucleophilic substitution reactions. This often involves the use of pyridine derivatives and appropriate leaving groups.
Cyclopentyl Group Addition: The cyclopentyl group is introduced via alkylation reactions, using cyclopentyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the quinazoline ring.
Reduction: Reduction reactions can modify the quinazoline core, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated pyridine derivatives and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
Chemistry
In chemistry, N-Cyclopentyl-2-(pyridin-3-YL)quinazolin-4-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its anticancer properties. Quinazoline derivatives are known to inhibit tyrosine kinases, which are crucial in cancer cell proliferation.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of N-Cyclopentyl-2-(pyridin-3-YL)quinazolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of tyrosine kinases by binding to their active sites, preventing the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.
類似化合物との比較
Similar Compounds
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: Known for its selective inhibition of epidermal growth factor receptor (EGFR) and anticancer activity.
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Exhibits anti-HIV and antibacterial activities.
Uniqueness
N-Cyclopentyl-2-(pyridin-3-YL)quinazolin-4-amine stands out due to its specific structural features, such as the cyclopentyl group, which may enhance its binding affinity and selectivity towards certain biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C18H18N4 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
N-cyclopentyl-2-pyridin-3-ylquinazolin-4-amine |
InChI |
InChI=1S/C18H18N4/c1-2-8-14(7-1)20-18-15-9-3-4-10-16(15)21-17(22-18)13-6-5-11-19-12-13/h3-6,9-12,14H,1-2,7-8H2,(H,20,21,22) |
InChIキー |
WRPPYAYLCGHEDY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


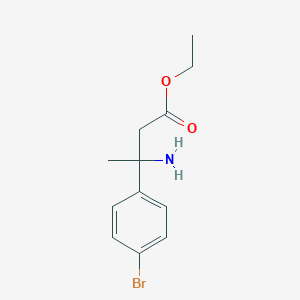
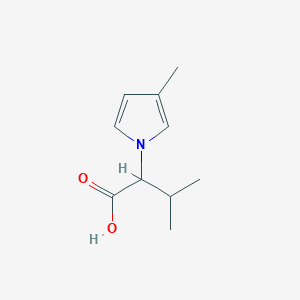
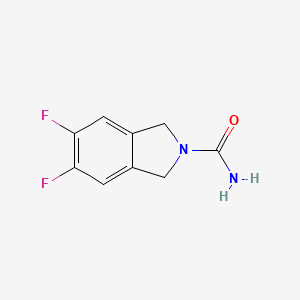
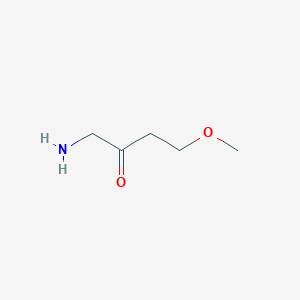
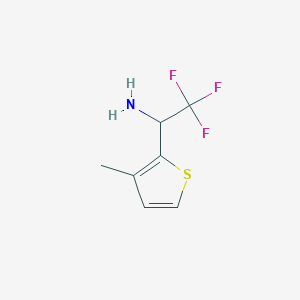
![3-Butyl-8-[(6-Butyl-5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-Yl)sulfanylmethyl]-7-Ethyl-Purine-2,6-Dione](/img/structure/B13580285.png)


